1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine

Descripción

Propiedades

IUPAC Name |

1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15(2)13-4-3-9-16(10-13)12-7-5-11(14)6-8-12/h5-8,13H,3-4,9-10,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTUPDJOXRJLPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCN(C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732472 |

Source

|

| Record name | 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007869-61-5 |

Source

|

| Record name | 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, a valuable substituted phenylpiperidine scaffold for research and development in medicinal chemistry. The presented pathway is a robust two-step sequence commencing with commercially available starting materials. The core of the synthesis involves a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction to form the key C-N aryl bond, followed by a clean and high-yielding catalytic hydrogenation to furnish the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and process validation checkpoints to ensure reproducibility and high purity.

Introduction: The Phenylpiperidine Scaffold

The 1-phenylpiperidine motif is a privileged scaffold in modern drug discovery, appearing in a vast array of biologically active molecules. The specific substitution pattern of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine presents three key pharmacophoric features: a primary aromatic amine for further derivatization, a tertiary piperidine nitrogen, and a chiral center at the C3 position bearing a dimethylamino group. The development of a reliable and scalable synthesis for such building blocks is critical for enabling rapid library synthesis and structure-activity relationship (SAR) studies.

This guide details a logical and efficient synthetic approach designed for both bench-scale synthesis and potential scale-up, prioritizing reaction efficiency, ease of purification, and the use of readily accessible reagents.

Retrosynthetic Analysis and Strategic Pathway

A logical retrosynthetic analysis of the target molecule identifies the bond between the piperidine nitrogen and the phenyl ring as the most strategic disconnection. This C(aryl)-N bond can be reliably formed using established modern cross-coupling methodologies.

This analysis leads to a two-step forward synthesis:

-

Nucleophilic Aromatic Substitution (SNAr): Coupling of N,N-dimethylpiperidin-3-amine with 1-fluoro-4-nitrobenzene . The nitro group provides strong electron-withdrawing activation to the aromatic ring, making it highly susceptible to nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, often superior to chlorine or bromine, ensuring high reaction rates and yields.[1][2]

-

Nitro Group Reduction: The intermediate, 1-(4-nitrophenyl)-N,N-dimethylpiperidin-3-amine, is then reduced to the target primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean conversion, and simple workup, where the catalyst is removed by simple filtration.[3]

Experimental Section: Detailed Protocols

Materials and Reagents

All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Reactions should be performed in well-ventilated fume hoods with appropriate personal protective equipment (PPE).

| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |

| N,N-Dimethylpiperidin-3-amine | C₇H₁₆N₂ | 128.22 | Commercial | Can be synthesized if needed.[4][5] |

| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | Commercial | Corrosive, handle with care. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Commercial | Anhydrous, finely powdered. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercial | Anhydrous grade. |

| Palladium on Carbon (10% Pd) | Pd/C | - | Commercial | Handle carefully, may be pyrophoric. |

| Methanol (MeOH) | CH₃OH | 32.04 | Commercial | Anhydrous grade. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercial | Reagent grade. |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | Lab Prep | - |

| Brine | NaCl(aq) | - | Lab Prep | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Commercial | - |

Protocol 1: Synthesis of 1-(4-Nitrophenyl)-N,N-dimethylpiperidin-3-amine (Intermediate I)

This procedure details the SNAr coupling reaction. The mechanism involves the nucleophilic attack of the piperidine nitrogen onto the electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride ion.[1]

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethylpiperidin-3-amine (1.0 eq.), 1-fluoro-4-nitrobenzene (1.05 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

-

Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure intermediate as a yellow solid.

Protocol 2: Synthesis of 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine (Target Molecule)

This protocol utilizes catalytic hydrogenation for the selective reduction of the aromatic nitro group. This method is highly effective and avoids the use of stoichiometric metal reagents like SnCl₂, which can lead to tedious workups to remove tin salts.[3][6]

Procedure:

-

To a hydrogenation vessel (e.g., a Parr shaker bottle), add the 1-(4-nitrophenyl)-N,N-dimethylpiperidin-3-amine intermediate (1.0 eq.) and methanol (to achieve a ~0.2 M concentration).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.

-

Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

-

Pressurize the vessel with hydrogen gas to 50 psi (or as appropriate for the equipment).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-4 hours, often indicated by the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Caution: The filter cake containing Pd/C should not be allowed to dry completely in the air, as it can ignite. Quench it carefully with water.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or a final silica gel plug to yield the 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine product as an off-white to pale solid.

Process Visualization and Expected Data

The forward synthesis workflow is a streamlined two-step process.

| Step | Product | Expected Yield | Appearance | Key Validation |

| 1 | 1-(4-Nitrophenyl)-N,N-dimethylpiperidin-3-amine | 85-95% | Yellow Solid | MS (M+H)⁺, ¹H NMR |

| 2 | 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine | 90-98% | Off-white Solid | MS (M+H)⁺, ¹H NMR |

Safety and Handling

-

1-Fluoro-4-nitrobenzene: Is a toxic and corrosive substance. Avoid contact with skin and eyes. Handle only in a fume hood.

-

DMF: Is a reproductive toxin. Avoid inhalation and skin contact.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle under an inert atmosphere and do not allow the catalyst waste to dry out before quenching.

-

Hydrogen Gas: Is highly flammable and explosive. All hydrogenation procedures must be conducted in a well-ventilated area using appropriate safety equipment (e.g., a blast shield) and with no ignition sources present.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to produce 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. The strategic use of a Nucleophilic Aromatic Substitution reaction followed by catalytic hydrogenation ensures high yields and purity while utilizing readily available materials. This guide serves as a validated starting point for researchers requiring access to this and structurally related phenylpiperidine building blocks for applications in pharmaceutical and chemical research.

References

-

Kumar, A., Kumar, S., & Kumar, V. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Journals. Available at: [Link]

-

Yildiz, E., & Çetin, B. (2022). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]

-

MySkinRecipes. N,N-Dimethylpiperidin-3-amine. Available at: [Link]

-

Reddit user discussion. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Available at: [Link]

-

Organic Chemistry Portal. (2021). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

-

Keeffe, J. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-80. Available at: [Link]

-

The Organic Chemist. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. YouTube. Available at: [Link]

-

Organic Reactions. Nitro Reduction - Common Conditions. Available at: [Link]

-

Nájera, C., & Yus, M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. N,N-Dimethylpiperidin-3-amine [myskinrecipes.com]

- 5. CAS 1061873-14-0 | (R)-N,N-Dimethylpiperidin-3-amine - Synblock [synblock.com]

- 6. reddit.com [reddit.com]

Technical Guide: Physicochemical and Synthetic Profile of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine

A Senior Application Scientist's Perspective on a Novel Research Scaffold

Forward: This document provides a detailed technical overview of the chemical properties, synthesis, and analytical characterization of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. It has been noted that this specific positional isomer is not widely documented in publicly available literature. Therefore, this guide has been constructed as a scientifically informed projection. The experimental protocols and predicted data are derived from established principles of organic chemistry and validated methodologies for structurally related compounds, such as its 4-amine isomer. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to explore this and similar novel chemical entities.

Introduction and Rationale

The 1-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. The specific molecule, 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, combines this key scaffold with an aniline moiety and a tertiary amine, presenting a unique trifecta of functional groups that suggest potential utility as a versatile building block in drug discovery.

-

The aniline nitrogen (p-aminophenyl group) serves as a common nucleophile or a key hydrogen bond donor for interacting with biological targets.

-

The piperidine ring nitrogen acts as a basic center, crucial for salt formation and aqueous solubility.

-

The tertiary amine at the 3-position introduces another basic site and a potential point for polar interactions.

The distinction between the 3-amine and the more documented 4-amine positional isomer is critical; the altered geometry can profoundly impact molecular conformation, receptor binding affinity, and metabolic stability. This guide provides a foundational framework for the synthesis and characterization of this specific, lesser-known 3-amine isomer.

Predicted Physicochemical Properties

Quantitative data for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is not extensively published. The following properties are predicted based on its chemical structure and comparison with its known positional isomer, 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine (CAS 211247-62-0)[1], and related fragments[2][3].

| Property | Predicted Value / Description | Rationale for Prediction |

| CAS Number | Not Assigned | The 3-amine isomer does not have a widely indexed CAS number. |

| Molecular Formula | C₁₃H₂₁N₃ | Derived from structural analysis[1]. |

| Molecular Weight | 219.33 g/mol | Calculated from the molecular formula[1]. |

| Appearance | Colorless to pale yellow or tan solid/oil | Aniline-containing compounds are prone to oxidation and coloration. |

| Boiling Point | > 350 °C (Predicted) | Higher than simpler fragments like N,N-dimethylpiperidin-4-amine (180-185 °C) due to increased molecular weight and aromatic ring[4]. |

| Melting Point | 85 - 95 °C (Predicted) | The asymmetry of the 3-substituted piperidine may lead to a lower melting point compared to its more symmetrical 4-isomer due to less efficient crystal packing. |

| Solubility | Soluble in Methanol, DCM, DMSO. Sparingly soluble in water. | The presence of three amine groups suggests some water solubility, particularly at acidic pH, but the aryl group reduces overall aqueous solubility. |

| pKa (Predicted) | pKa1 ≈ 4.5 (Aniline N), pKa2 ≈ 9.5 (Piperidine N), pKa3 ≈ 9.8 (Dimethylamino N) | The aniline nitrogen is weakly basic. The two aliphatic amines are expected to have pKa values typical for tertiary and secondary-like amines. The 3-position may slightly alter the piperidine nitrogen's basicity compared to the 4-isomer. |

| LogP | 2.0 - 2.5 (Predicted) | Calculated based on structural fragments. |

| Hydrogen Bond Donors | 1 (Primary amine) | From the -NH₂ group[5]. |

| Hydrogen Bond Acceptors | 3 (Three nitrogen atoms) | All three nitrogen atoms can act as H-bond acceptors[5]. |

Proposed Synthesis and Purification Workflow

The synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine can be logically achieved via a two-step process involving a nucleophilic aromatic substitution (SₙAr) followed by a nitro group reduction. This strategy is robust and utilizes common, well-understood reactions.

Synthesis Workflow Diagram

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

Expertise & Causality: This protocol is designed for robustness. The SₙAr reaction (Step 1) utilizes a nitro-activated aromatic ring, which makes the fluoride a good leaving group. The choice of a carbonate base is crucial as it is strong enough to deprotonate the secondary amine of the piperidine starting material but not so strong as to cause unwanted side reactions. The subsequent catalytic hydrogenation (Step 2) is a clean and high-yielding method for nitro group reduction that avoids harsh, reducing metal reagents which could be difficult to remove[6].

Step 1: Synthesis of 1-(4-Nitrophenyl)-N,N-dimethylpiperidin-3-amine (Intermediate)

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N,N-dimethylpiperidin-3-amine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous dimethylformamide (DMF, 5 mL per mmol of starting amine).

-

Stir the suspension at room temperature for 10 minutes.

-

Add 1-fluoro-4-nitrobenzene (1.1 eq) to the mixture.

-

Heat the reaction mixture to 90 °C and maintain for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine (Final Product)

-

Dissolve the crude intermediate from Step 1 in ethanol (EtOH) or methanol (MeOH) (10 mL per mmol).

-

Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).

-

Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (via balloon or Parr shaker at 50 psi).

-

Stir the reaction vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

-

Once complete, carefully purge the system with nitrogen.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH).

-

Concentrate the filtrate under reduced pressure to yield the crude final product.

Detailed Experimental Protocol: Purification

Trustworthiness: A self-validating workflow requires that the identity and purity of the final product are confirmed. The following purification and analysis steps are designed to achieve this.

-

Purification:

-

Prepare a silica gel column using a suitable solvent system. Given the basic nature of the amines, a mobile phase of dichloromethane (DCM) with a gradient of methanol (0-10%) and a small amount of triethylamine (0.5%) is recommended. The triethylamine prevents peak tailing on the acidic silica gel.

-

Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Analyze fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent in vacuo to yield the purified product.

-

-

Purity and Identity Confirmation:

-

HPLC Analysis: Assess the purity of the final compound using a reverse-phase C18 column with a mobile phase of water/acetonitrile containing 0.1% formic acid or trifluoroacetic acid. Purity should exceed 95%.

-

Mass Spectrometry (MS): Confirm the molecular weight via electrospray ionization mass spectrometry (ESI-MS). Expect to see the [M+H]⁺ ion at m/z 220.18.

-

NMR Spectroscopy (¹H and ¹³C): Dissolve the sample in CDCl₃ or DMSO-d₆ and acquire spectra. The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the piperidine ring protons, and the N,N-dimethyl protons.

-

Potential Applications and Mechanistic Considerations

While the specific biological activity of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is uncharacterized, its structure is suggestive of several potential applications in drug discovery. The 1-(4-aminophenyl)piperidine motif is present in inhibitors of various protein classes.

Hypothetical Target Space:

-

Kinase Inhibitors: The aniline nitrogen can serve as a critical hinge-binding element in the ATP-binding pocket of many kinases. For example, similar structures are found in Janus Kinase (JAK) inhibitors[7].

-

GPCR Ligands: Arylpiperidines are classic scaffolds for G-protein coupled receptor (GPCR) ligands, including dopamine and serotonin receptor modulators.

-

Inflammasome Modulators: Scaffolds containing piperidine rings have been explored as inhibitors of the NLRP3 inflammasome, a key driver of inflammation in numerous diseases[8].

Hypothetical Mechanism of Action: NLRP3 Inflammasome Inhibition

To illustrate a potential application, we can hypothesize a mechanism by which this molecule could inhibit the NLRP3 inflammasome. The aberrant activation of NLRP3 is implicated in a wide range of inflammatory diseases[8].

Caption: Hypothetical inhibition of the NLRP3 inflammasome activation pathway.

In this theoretical model, the molecule could bind to a specific domain of the NLRP3 protein, stabilizing its inactive conformation and preventing the oligomerization required for inflammasome assembly and subsequent pro-inflammatory cytokine release[8].

Safety and Handling

-

Hazard Profile: The toxicological properties of this specific compound have not been fully investigated. However, as with any aniline derivative and amine-containing compound, it should be handled with care. It may cause skin and eye irritation[2].

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aniline moiety.

References

- WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.

-

N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6. Chemsrc. [Link]

-

1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R). PubChem. [Link]

-

CAS#:686709-51-3 | 1-(4-AMINOPHENYL)-N,N-DIMETHYL-3-PYRROLIDINAMINE. Chemsrc. [Link]

-

1-benzyl-N,4-dimethylpiperidin-3-amine. PubChem. [Link]

-

1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine | 211247-62-0. AA Blocks. [Link]

-

N,N-Dimethylpiperidin-4-amine. PubChem. [Link]

-

drometrizole 2-(2'-hydroxy-5-methylphenyl)benzotriazole. The Good Scents Company. [Link]

- CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.

-

1-BENZYL-N,4-DIMETHYL-PIPERIDIN-3-AMINE, TRANS-. gsrs. [Link]

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central (PMC). [Link]

-

UV-P UV Absorber - CAS 2440-22-4. MPI Chemie. [Link]

-

N,N-Dimethylpiperidin-4-amine CAS 50533-97-6 Product Specification. Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6 | Chemsrc [chemsrc.com]

- 3. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. aablocks.com [aablocks.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine: Synthesis, Properties, and Potential Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical entity 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established synthetic methodologies and expert analysis of its structural features to present a scientifically grounded guide to its synthesis, characterization, and potential applications.

Chemical Identity and Properties

The nomenclature and structural representation of the title compound are foundational to its study. A thorough understanding of its chemical and physical properties is critical for its handling, characterization, and application in a research setting.

IUPAC Name and Structure

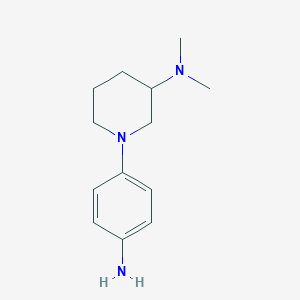

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine . Its chemical structure is characterized by a piperidine ring substituted at the 1-position with a 4-aminophenyl group and at the 3-position with a dimethylamino group.

Chemical Structure:

Caption: 2D structure of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for solubility, formulation, and analytical method development.

| Property | Value | Source |

| CAS Number | 1007869-61-5 | [1] |

| Molecular Formula | C₁₃H₂₁N₃ | [1] |

| Molecular Weight | 219.33 g/mol | [1] |

| SMILES | CN(C)C1CN(c2ccc(N)cc2)CCC1 | [1] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |

Proposed Synthetic Pathways and Experimental Protocols

While a specific, peer-reviewed synthesis for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine has not been published, its structure lends itself to established and reliable synthetic strategies. Below, we propose two plausible synthetic routes, grounded in well-documented organic chemistry transformations.

Pathway 1: Buchwald-Hartwig Amination Approach

This approach leverages the power of palladium-catalyzed cross-coupling to form the crucial N-aryl bond. The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for its broad substrate scope and functional group tolerance.[2]

Caption: Proposed Buchwald-Hartwig synthesis workflow.

Step 1: Synthesis of tert-butyl 3-(dimethylamino)piperidine-1-carboxylate

-

Rationale: This initial step introduces the dimethylamino group at the 3-position of the piperidine ring via reductive amination. The use of a Boc-protected piperidone ensures that the subsequent N-arylation occurs at the piperidine nitrogen.

-

Protocol:

-

To a solution of N-Boc-piperidin-3-one (1.0 eq) in dichloroethane at room temperature, add dimethylamine (2.0 M solution in THF, 1.5 eq).

-

Stir the mixture for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of N,N-dimethylpiperidin-3-amine

-

Rationale: Removal of the Boc protecting group is necessary to liberate the piperidine nitrogen for the subsequent cross-coupling reaction. Acid-mediated deprotection is a standard and efficient method.

-

Protocol:

-

Dissolve tert-butyl 3-(dimethylamino)piperidine-1-carboxylate (1.0 eq) in a solution of 4 M HCl in dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

The resulting hydrochloride salt can often be used directly in the next step after thorough drying, or it can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted to yield the free amine.

-

Step 3: Synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine

-

Rationale: This is the key C-N bond-forming step. A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of the secondary amine with an appropriately protected 4-haloaniline. Using a silyl-protected aniline derivative can prevent self-coupling and other side reactions.

-

Protocol:

-

To an oven-dried flask, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand such as XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add a solution of N,N-dimethylpiperidin-3-amine (1.0 eq) and 4-bromo-N,N-bis(trimethylsilyl)aniline (1.1 eq) in anhydrous toluene.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

The filtrate contains the silyl-protected product. The silyl groups are typically labile and can be removed by stirring with a mild acid (e.g., dilute HCl) or by aqueous workup.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Pathway 2: Reductive Amination of an N-Aryl Piperidone

This alternative pathway involves forming the N-aryl bond first, followed by the introduction of the 3-dimethylamino group.

Caption: Proposed reductive amination synthesis workflow.

Step 1: Synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-3-amine

-

Rationale: This step introduces the dimethylamino moiety onto a pre-formed N-aryl piperidone scaffold. The nitro group is a robust functional group that can withstand the reductive amination conditions.

-

Protocol:

-

Follow the reductive amination protocol as described in Pathway 1, Step 1, using 1-(4-nitrophenyl)piperidin-3-one as the starting material.

-

Step 2: Synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine

-

Rationale: The final step involves the reduction of the nitro group to the corresponding aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Protocol:

-

Dissolve N,N-dimethyl-1-(4-nitrophenyl)piperidin-3-amine (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired product. Further purification by chromatography may be necessary.

-

Potential Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[3][4] The N-aryl piperidine motif, in particular, is a common feature in centrally active agents and other targeted therapies.

Rationale for Pharmacological Interest

The structure of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine contains several key pharmacophores:

-

N-Aryl Piperidine: This core is frequently associated with activity at G-protein coupled receptors (GPCRs), ion channels, and transporters in the central nervous system (CNS). The aryl group can engage in pi-stacking and other interactions within receptor binding pockets.

-

3-Aminopiperidine: This substitution pattern is found in a number of bioactive molecules and can serve as a key hydrogen bond donor/acceptor or as a handle for further derivatization.

-

4-Aminophenyl Group: The primary aromatic amine can act as a hydrogen bond donor and is a common feature in compounds targeting kinases and other enzymes. It also provides a vector for further chemical modification.

Potential Therapeutic Areas

Based on these structural features, 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine and its derivatives could be investigated for activity in several therapeutic areas:

-

Oncology: The 4-aminophenyl moiety is a known hinge-binding motif for many protein kinase inhibitors. Derivatives of this compound could be explored as inhibitors of kinases implicated in cancer progression.

-

Neuroscience: The N-aryl piperidine scaffold is prevalent in drugs targeting CNS disorders. This compound could serve as a starting point for the development of novel antipsychotics, antidepressants, or agents for neurodegenerative diseases.

-

Inflammatory Diseases: Certain piperidine-containing molecules have demonstrated anti-inflammatory properties. The immunomodulatory potential of this compound could be an area of investigation.

Caption: Logical relationships between structural features and potential applications.

Conclusion

1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is a chemical entity with significant potential for further investigation in the field of drug discovery. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis and suggests promising avenues for exploring its pharmacological properties. The proposed synthetic routes are based on reliable and well-established chemical transformations, offering a clear path for researchers to access this compound for further study. The structural analysis indicates that this molecule and its future derivatives are worthy candidates for screening in oncology, neuroscience, and immunology research programs.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Orazbayeva, D. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1367. [Link]

-

Vitaku, E. et al. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Drug Discovery Today, 19(5), 569-601. [Link]

Sources

- 1. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine

This technical guide provides a comprehensive exploration of the putative mechanism of action for the novel compound 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. In the absence of direct empirical data, this document outlines a series of well-grounded hypotheses based on structural-activity relationships (SAR) derived from its constituent chemical moieties: a piperidine core, a 4-aminophenyl group, and a dimethylamino substituent. We present a strategic framework for the systematic investigation of this compound, detailing the requisite experimental protocols to elucidate its biological function. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery and characterization of new chemical entities.

Introduction: Deconstructing the Molecule

The chemical structure of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine presents several features that suggest potential interactions with biological systems. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs targeting the central nervous system (CNS) and other physiological systems[1][2][3]. The 4-aminophenyl group is a known pharmacophore in various kinase inhibitors, where the primary amine can act as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket. Furthermore, the presence of both a primary aromatic amine and a tertiary aliphatic amine suggests potential interactions with monoaminergic systems, including monoamine oxidases (MAOs) or G-protein coupled receptors (GPCRs) for neurotransmitters.

Given these structural alerts, we propose three primary putative mechanisms of action for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine:

-

Monoamine Oxidase (MAO) Inhibition: The overall structure bears some resemblance to known MAO inhibitors, which are effective in the treatment of depression and neurodegenerative diseases.

-

Kinase Modulation: The 4-aminophenyl moiety is a strong indicator for potential kinase inhibitory activity, a mechanism central to oncology and inflammatory diseases.

-

G-Protein Coupled Receptor (GPCR) Modulation: The piperidine core is a common feature in ligands for a multitude of GPCRs, suggesting a potential role as an agonist or antagonist at these receptors.

This guide will now delve into each of these hypotheses, presenting the scientific rationale and a detailed roadmap for experimental validation.

Hypothesis 1: Monoamine Oxidase Inhibition

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a therapeutic strategy for depression and Parkinson's disease. The presence of amine functionalities in 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine makes it a candidate for investigation as a MAO inhibitor.

Experimental Workflow: In Vitro MAO Inhibition Assay

A chemiluminescent assay is a robust and sensitive method to determine the inhibitory potential of a compound against both MAO-A and MAO-B[4][5]. The assay measures the production of hydrogen peroxide, a byproduct of MAO activity[5].

Caption: Workflow for determining MAO-A and MAO-B inhibition.

Detailed Protocol: MAO-Glo™ Assay

-

Compound Preparation: Prepare a 10 mM stock solution of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).

-

Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of a 96-well white opaque plate. Include wells with a known MAO inhibitor (e.g., moclobemide for MAO-A, selegiline for MAO-B) as a positive control and wells with assay buffer as a negative control.

-

Enzyme Addition: Add 10 µL of human recombinant MAO-A or MAO-B enzyme solution to the appropriate wells.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the MAO substrate solution to all wells to start the enzymatic reaction.

-

Reaction Termination and Detection: After a 60-minute incubation at room temperature, add 25 µL of the detection reagent to stop the reaction and initiate the luminescent signal.

-

Measurement: After a 20-minute incubation, measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The results of the MAO inhibition assay can be summarized in a table as follows:

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Moclobemide (Control) | ~0.2 | >100 | <0.002 |

| Selegiline (Control) | >100 | ~0.01 | >10000 |

Hypothesis 2: Kinase Inhibition

Scientific Rationale: The 4-aminophenyl moiety is a well-established "hinge-binding" motif in a large number of ATP-competitive kinase inhibitors. The primary amine of this group can form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. Therefore, it is plausible that 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine functions as a kinase inhibitor.

Experimental Workflow: Kinase Inhibitor Profiling

A multi-step approach is recommended to identify and characterize the kinase inhibitory activity of the compound.

Caption: Workflow for kinase inhibitor identification and characterization.

Detailed Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

-

Primary Screen: Screen 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine at a concentration of 10 µM against a panel of human kinases (e.g., a panel of >300 kinases).

-

Hit Confirmation and IC50 Determination: For any kinases that show significant inhibition (>50%) in the primary screen, perform a dose-response experiment to determine the IC50 value.

-

Prepare serial dilutions of the compound.

-

In a 96-well plate, combine the kinase, a suitable substrate, and ATP with the different concentrations of the compound.

-

Incubate to allow the kinase reaction to proceed.

-

Stop the reaction and use a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the IC50 value as described for the MAO assay.

-

-

Mechanism of Action Studies: For the most potent and selective kinase "hit," perform enzyme kinetic studies to determine the mechanism of inhibition.

-

Measure the initial reaction velocity at various concentrations of ATP and the compound.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

-

Data Presentation

The results from the kinase profiling can be presented in a table format:

| Kinase Target | % Inhibition at 10 µM | IC50 (nM) | Mode of Inhibition |

| [Kinase 1] | [Value] | [Value] | [e.g., Competitive] |

| [Kinase 2] | [Value] | [Value] | [Not Determined] |

| ... | ... | ... | ... |

Hypothesis 3: G-Protein Coupled Receptor (GPCR) Modulation

Scientific Rationale: GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs[6]. The piperidine scaffold is a common feature in many GPCR ligands[1]. Depending on the substitutions, piperidine-containing compounds can act as agonists or antagonists for a wide variety of GPCRs, including those for dopamine, serotonin, and acetylcholine.

Experimental Workflow: GPCR Activity Profiling

A two-stage process of binding and functional assays is necessary to fully characterize the effect of the compound on GPCRs.

Sources

An In-Depth Technical Guide to the Potential Biological Targets of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine

Introduction

The compound 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is a synthetic molecule featuring a constellation of pharmacologically significant moieties. The piperidine ring is a cornerstone of medicinal chemistry, lauded as a "privileged scaffold" for its presence in a multitude of approved drugs targeting a wide array of biological systems, from the central nervous system to inflammatory pathways and oncology.[1][2] Its conformational flexibility and favorable physicochemical properties make it an ideal backbone for drug design.[3] Coupled with an aminophenyl group—a known hinge-binding motif in many kinase inhibitors—and a tertiary dimethylamine, this compound presents a compelling case for multifaceted biological activity.[4][5]

This technical guide provides a comprehensive exploration of the potential biological targets of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. In the absence of direct empirical data for this specific molecule, this analysis is built upon a robust foundation of structure-activity relationships (SAR) derived from analogous compounds and the established pharmacological roles of its constituent pharmacophores. We will delve into three primary, plausible target classes: Protein Kinases , with a focus on Janus Kinases (JAKs); the NLRP3 Inflammasome , a key player in innate immunity; and Central Nervous System (CNS) Receptors , particularly the NMDA receptor.

For each potential target class, we will present the scientific rationale, a detailed, step-by-step experimental workflow for target validation, and illustrative diagrams to clarify complex pathways and protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this and structurally related molecules.

Section 1: Protein Kinases as a Primary Target Class

The aminophenyl moiety is a well-established pharmacophore in the design of protein kinase inhibitors.[4] This group often serves as a crucial hydrogen bond donor and acceptor, anchoring the small molecule to the hinge region of the kinase's ATP-binding pocket.[6] The piperidine scaffold can then project into the solvent-exposed region, allowing for modifications that can enhance potency and selectivity.[7] Given that analogs of the piperidin-3-amine core are utilized in the synthesis of the JAK inhibitor Tofacitinib, the Janus Kinase family presents a high-priority target class for investigation.

The Janus Kinase (JAK) Family

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling.[8] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[9] This signaling cascade is pivotal in regulating immune responses, inflammation, and hematopoiesis.[8] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a validated therapeutic target.[8][9]

Below is a diagram illustrating the canonical JAK-STAT signaling pathway.

Caption: The canonical JAK-STAT signaling pathway.

Experimental Workflow for Validating JAK Inhibition

The following protocol outlines a systematic approach to determine if 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine acts as a JAK inhibitor.

Step 1: Initial Kinase Panel Screening

-

Objective: To broadly assess the compound's inhibitory activity against a panel of protein kinases, with a focus on the JAK family.

-

Methodology:

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound at a fixed concentration (typically 1-10 µM) against a diverse panel of kinases, ensuring inclusion of JAK1, JAK2, JAK3, and TYK2.

-

The assay format is typically a radiometric filter-binding assay (e.g., ³³P-ATP) or a fluorescence-based assay (e.g., Z'-LYTE™).

-

Data is reported as percent inhibition relative to a control inhibitor (e.g., Staurosporine).

-

Step 2: IC₅₀ Determination for Hits

-

Objective: To quantify the potency of the compound against the specific JAK isoforms identified as "hits" in the initial screen.

-

Methodology:

-

Perform a dose-response analysis for each validated hit.

-

Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution series, starting from 100 µM).

-

Conduct the kinase assay for each concentration in triplicate.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Step 3: Cellular Target Engagement Assay

-

Objective: To confirm that the compound inhibits JAK activity within a cellular context.

-

Methodology:

-

Use a cell line that has a constitutively active or cytokine-inducible JAK-STAT pathway (e.g., TF-1 cells, or cytokine-stimulated PBMCs).

-

Pre-treat the cells with a dose range of the compound for 1-2 hours.

-

Stimulate the cells with an appropriate cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) to induce STAT phosphorylation.

-

Lyse the cells and perform a Western blot or a quantitative immunoassay (e.g., ELISA, HTRF) to measure the levels of phosphorylated STAT (pSTAT) relative to total STAT.

-

A reduction in pSTAT levels indicates cellular target engagement.

-

Step 4: Selectivity Profiling

-

Objective: To assess the selectivity of the compound for the JAK family over other kinase families.

-

Methodology:

-

Based on the initial kinase panel screen, identify any off-target kinases that showed significant inhibition.

-

Perform IC₅₀ determinations for these off-target kinases.

-

Calculate a selectivity ratio by dividing the IC₅₀ of the off-target kinase by the IC₅₀ of the primary JAK target. A higher ratio indicates greater selectivity.

-

The workflow for validating JAK inhibition is depicted in the diagram below.

Caption: Experimental workflow for validating JAK inhibition.

Section 2: The NLRP3 Inflammasome as a Potential Target

Inflammasomes are multiprotein complexes of the innate immune system responsible for the activation of inflammatory caspases.[10] The NLRP3 inflammasome is the most extensively studied and is activated by a wide range of stimuli, including pathogens, cellular stress, and environmental irritants.[11] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its cleavage and activation.[11] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms.[10] Aberrant NLRP3 activation is linked to a variety of inflammatory diseases.[10] The presence of both aminophenyl and piperidine-like moieties in known NLRP3 inhibitors suggests that 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine could modulate this pathway.[11][12]

The activation cascade of the NLRP3 inflammasome is shown below.

Caption: The NLRP3 inflammasome activation pathway.

Experimental Workflow for Validating NLRP3 Inflammasome Inhibition

This protocol details the steps to ascertain if the compound inhibits NLRP3 inflammasome activity.

Step 1: In Vitro IL-1β Release Assay

-

Objective: To determine if the compound can inhibit NLRP3-dependent IL-1β secretion from immune cells.

-

Methodology:

-

Use immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 cells.

-

Priming Step: Treat cells with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

-

Inhibition Step: Remove LPS-containing media and add fresh media containing a dose range of the compound. Incubate for 1 hour.

-

Activation Step: Add an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), and incubate for an additional 1-2 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.

-

A known NLRP3 inhibitor, such as MCC950, should be used as a positive control.

-

Step 2: Cytotoxicity Assay

-

Objective: To ensure that the observed reduction in IL-1β release is not due to compound-induced cell death.

-

Methodology:

-

Treat the cells with the same dose range of the compound as in the IL-1β release assay for the same duration.

-

Measure cell viability using a standard method, such as an MTT or LDH release assay.

-

The compound should not exhibit significant cytotoxicity at concentrations where it inhibits IL-1β release.

-

Step 3: ASC Speck Formation Assay

-

Objective: To determine if the compound interferes with the assembly of the NLRP3 inflammasome complex.

-

Methodology:

-

Use iBMDMs stably expressing ASC-GFP.

-

Prime the cells with LPS as described above.

-

Treat with the compound followed by an NLRP3 activator.

-

Fix the cells and visualize ASC-GFP localization using fluorescence microscopy.

-

In activated cells, ASC-GFP will coalesce into a single large perinuclear "speck."

-

Quantify the percentage of cells with ASC specks in treated versus untreated wells. A reduction in speck formation indicates inhibition of inflammasome assembly.

-

Step 4: Caspase-1 Activity Assay

-

Objective: To directly measure the effect of the compound on caspase-1 activation.

-

Methodology:

-

Prime and activate cells in the presence of the compound as in the IL-1β release assay.

-

Lyse the cells and measure caspase-1 activity using a fluorogenic substrate (e.g., FLICA assay).

-

A decrease in caspase-1 activity would confirm that the compound acts upstream of cytokine processing.

-

Section 3: CNS Receptors as a Potential Target Class

The piperidine scaffold is a common feature in many centrally acting drugs, including antipsychotics, analgesics, and antidepressants.[13][14] Its ability to cross the blood-brain barrier and interact with various receptors and ion channels makes it a valuable pharmacophore for CNS drug discovery.[1] Specifically, analogs of benzylpiperidine have demonstrated high affinity for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, suggesting a potential role for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine as a modulator of glutamatergic neurotransmission.[15][16]

The NMDA Receptor

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[15] They are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits (A-D).[15] Overactivation of NMDA receptors is implicated in excitotoxicity and a range of neurological and psychiatric disorders.[15] Modulators that target specific subunits, such as GluN2B, are of significant interest for therapeutic development.[16]

Experimental Workflow for Validating NMDA Receptor Modulation

The following workflow can be used to investigate the compound's activity at NMDA receptors.

Step 1: Radioligand Binding Assays

-

Objective: To determine if the compound binds to the NMDA receptor or its allosteric sites.

-

Methodology:

-

Use cell membranes prepared from recombinant cell lines expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2B) or from brain tissue (e.g., rat cortex).

-

Perform competitive binding assays using a radiolabeled ligand specific for a site of interest. For example, [³H]ifenprodil for the GluN2B allosteric site.

-

Incubate the membranes with the radioligand in the presence of a range of concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Kᵢ) of the compound.

-

Step 2: Electrophysiology Assays

-

Objective: To functionally characterize the effect of the compound on NMDA receptor activity.

-

Methodology:

-

Use Xenopus oocytes or mammalian cells (e.g., HEK293) expressing the NMDA receptor subtype of interest.

-

Perform two-electrode voltage-clamp or patch-clamp recordings.

-

Apply glutamate and glycine to activate the receptors and record the resulting ion current.

-

Apply the test compound and observe its effect on the glutamate/glycine-evoked current. The compound could be an antagonist (reducing the current), a positive allosteric modulator (potentiating the current), or have no effect.

-

Determine the IC₅₀ or EC₅₀ from the dose-response curve.

-

Step 3: In Vitro Neuronal Assays

-

Objective: To assess the compound's effect in a more physiologically relevant neuronal context.

-

Methodology:

-

Use primary cortical neuron cultures.

-

Induce excitotoxicity by exposing the neurons to a high concentration of NMDA.

-

Co-treat the neurons with a dose range of the test compound.

-

Measure neuronal viability 24 hours later using an LDH assay or by morphological assessment.

-

Neuroprotection against NMDA-induced excitotoxicity would be consistent with NMDA receptor antagonism.

-

The workflow for validating NMDA receptor modulation is outlined below.

Caption: Experimental workflow for validating NMDA receptor modulation.

Conclusion

The structural features of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine strongly suggest a high potential for biological activity across several important target classes. The methodologies outlined in this guide provide a clear and logical path for the systematic investigation of its effects on protein kinases like the JAK family, the NLRP3 inflammasome, and CNS targets such as the NMDA receptor. The execution of these self-validating experimental workflows will be critical in elucidating the compound's mechanism of action, defining its therapeutic potential, and guiding future drug development efforts. The convergence of a privileged piperidine scaffold with a versatile aminophenyl pharmacophore makes this molecule, and its analogs, a rich area for continued scientific inquiry.

References

- Yamazaki, S., et al. (Year). Intramolecular cyclization of alkene group-bearing amides by hydride transfer. Journal Name, Volume(Issue), Pages.

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, April 2023. [Link]

-

Zahid, A., et al. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 10, 2538. [Link]

-

Ohmori, O., et al. (2000). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 43(4), 587-595. [Link]

-

Tyner, J. W., et al. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Bioorganic & Medicinal Chemistry Letters, 19(20), 5857-5861. [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

-

Kaczor, A. A., et al. (2018). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. Scientific Reports, 8, 17855. [Link]

-

Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116843. [Link]

- Palygin, O., et al. (Year). Negative allosteric modulators of NMDA receptors with GluN2B subunit. RSC Medicinal Chemistry.

-

Sbai, H., et al. (2023). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. International Journal of Molecular Sciences, 24(18), 14197. [Link]

-

Taddei, M., et al. (Year). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience. [Link]

-

Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 281, 118460. [Link]

-

Kiec-Kononowicz, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6548. [Link]

-

El-Damasy, D. A., et al. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

-

Lee, J., et al. (Year). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

MySkinRecipes. (n.d.). N,N-Dimethylpiperidin-3-amine. [Link]

-

Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(2), 19-27. [Link]

-

Wang, Y., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link]

-

Lindsley, C. W., et al. (2013). N-Aryl Piperazine Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators Possess Efficacy in Preclinical Models of NMDA Hypofunction and Cognitive Enhancement. ACS Chemical Neuroscience, 4(7), 1062-1074. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

Cerra, M., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(16), 3587. [Link]

-

YouTube. (2025). Reactivity informed Pharmacophore Editing. Biological Evaluation of Andrographolide A-ring Synthesis. [Link]

-

YouTube. (2023). NLRP3 inhibitors for tumor-driven inflammatory colitis. [Link]

-

RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

-

YouTube. (2018). The role of JAK inhibitors in your clinical practice. [Link]

-

Al-Gharaibeh, A., et al. (2017). NLRP3 inflammasome and its inhibitors: a review. Journal of Inflammation Research, 10, 107-116. [Link]

-

Molecules. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Molecules, 28(6), 2636. [Link]

-

Chu, H., et al. (n.d.). Discovery of novel and potent NLRP3 inflammasome inhibitors with new lipophilic moieties. Semantic Scholar. [Link]

-

de Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters, 24(21), 5028-5032. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ijnrd.org [ijnrd.org]

- 14. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 15. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

In Silico Modeling of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine Interactions with VEGFR2 Kinase: A Technical Guide

This in-depth technical guide provides a comprehensive walkthrough for the in silico modeling of the interaction between the small molecule 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine and a putative biological target, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase domain. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will delve into the causality behind experimental choices, providing not just a protocol, but a framework for rational in silico drug discovery.

Introduction: The Rationale for In Silico Analysis

The compound 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine contains a piperidine scaffold, a privileged structure in medicinal chemistry frequently found in kinase inhibitors.[1] Given the prevalence of the aminophenyl-piperidine moiety in compounds targeting kinases, we have selected the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a representative and biologically significant target for this modeling study. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, and its inhibition is a clinically validated strategy in oncology.[2]

In silico modeling allows for a cost-effective and rapid evaluation of the potential binding of a ligand to its protein target.[3][4] Through techniques such as molecular docking and molecular dynamics simulations, we can predict the binding pose, estimate the binding affinity, and analyze the key intermolecular interactions that stabilize the protein-ligand complex. This information is invaluable for lead optimization and rational drug design.

This guide will provide a step-by-step methodology for:

-

Protein Preparation: Preparing the crystal structure of VEGFR2 for docking and simulation.

-

Ligand Preparation: Generating a 3D structure of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine and preparing it for docking.

-

Molecular Docking: Predicting the binding pose of the ligand within the VEGFR2 active site using AutoDock Vina.

-

Molecular Dynamics Simulation: Assessing the stability of the protein-ligand complex in a simulated physiological environment using GROMACS.

-

Binding Free Energy Calculation: Estimating the binding free energy using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method.

The In Silico Modeling Workflow

The overall workflow of this study is depicted in the following diagram:

Caption: Overall workflow for the in silico analysis of ligand-protein interactions.

Part I: Protein and Ligand Preparation

Accurate preparation of both the protein and the ligand is a critical first step for any meaningful in silico modeling study. The goal is to create physicochemically realistic models of both molecules.

Protein Preparation Protocol

For this study, we will use the crystal structure of the VEGFR2 kinase domain in complex with the inhibitor Sorafenib (PDB ID: 4ASD).[5][6]

Objective: To clean the PDB file, add missing atoms, and assign correct protonation states.

Tools: UCSF Chimera, a molecular visualization program.

Step-by-Step Protocol:

-

Obtain the PDB Structure: Download the PDB file 4ASD from the RCSB Protein Data Bank.

-

Initial Cleaning:

-

Open the PDB file in UCSF Chimera.

-

Remove water molecules and any other non-essential ions or solvent molecules. The rationale is that the role of individual water molecules in the binding site is complex and better addressed with more advanced techniques if necessary.

-

Delete the co-crystallized ligand (Sorafenib) to create a receptor model ready for docking.

-

-

Adding Hydrogens:

-

Use the "AddH" tool in Chimera to add hydrogen atoms to the protein. This is crucial as hydrogens are typically not resolved in X-ray crystal structures but are essential for proper hydrogen bonding and electrostatic calculations.

-

-

Assigning Partial Charges:

-

Use the "Add Charge" tool to assign partial charges to the protein atoms. The AMBER ff14SB force field is a suitable choice for proteins.

-

-

Handling Missing Residues/Atoms (Optional but Recommended):

-

Inspect the protein for any missing side chains or loops. If short segments are missing, they can be modeled using tools like Modeller. For this guide, we will proceed with the provided structure, assuming it is of sufficient quality.

-

-

Saving the Prepared Protein:

-

Save the prepared protein structure in the Mol2 format, which retains the added hydrogens and assigned charges.

-

Ligand Preparation Protocol

The ligand of interest is 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. Its structure is not available in 3D, so we will generate it from its SMILES representation.

Objective: To generate a 3D conformation of the ligand, assign partial charges, and prepare it for docking.

Tools: Open Babel, a chemical toolbox for file format conversion and molecular manipulation.

Step-by-Step Protocol:

-

Obtain the Ligand Structure: The SMILES string for our ligand is CN(C)C1CN(C2=CC=C(N)C=C2)CCC1.

-

Generate 3D Coordinates:

-

Use Open Babel to convert the 1D SMILES string into a 3D structure in SDF or Mol2 format. The --gen3d flag can be used for this purpose.

-

obabel -:"CN(C)C1CN(C2=CC=C(N)C=C2)CCC1" -O ligand.sdf --gen3d

-

-

Energy Minimization:

-

Perform a quick energy minimization of the generated 3D structure using a suitable force field, such as MMFF94, which is available in Open Babel. This will produce a low-energy starting conformation.

-

obabel ligand.sdf -O ligand_min.sdf --minimize --ff MMFF94

-

-

Assigning Partial Charges:

-

Assign Gasteiger partial charges, which are suitable for use with AutoDock Vina.

-

-

Format Conversion for Docking:

-

Convert the prepared ligand file to the PDBQT format required by AutoDock Vina. This format includes information about the rotatable bonds in the ligand. AutoDock Tools (ADT) can be used for this conversion.

-

Part II: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[7] We will use AutoDock Vina, a widely used and accurate docking program.

Molecular Docking Workflow

Caption: The molecular docking workflow using AutoDock Vina.

Molecular Docking Protocol

Objective: To predict the binding pose and estimate the binding affinity of the ligand to VEGFR2.

Tools: AutoDock Tools (ADT) for preparing input files and AutoDock Vina for the docking calculation.

Step-by-Step Protocol:

-

Prepare Receptor and Ligand: Ensure both the protein and ligand are in the PDBQT format as described in the preparation steps.

-

Define the Binding Site (Grid Box):

-

The binding site is defined by a grid box that encompasses the region of the protein where the ligand is expected to bind.

-

A common strategy is to define the grid box around the position of the co-crystallized ligand (Sorafenib in PDB: 4ASD). This ensures that the docking search is focused on the known active site.

-

The center and dimensions of the grid box can be determined using ADT. A typical size for the grid box is 25 x 25 x 25 Å.

-

-

Create the Vina Configuration File:

-

Create a text file (e.g., conf.txt) that specifies the input files and search parameters.

-

-

Run AutoDock Vina:

-

Execute Vina from the command line, providing the configuration file as input.

-

vina --config conf.txt --out output.pdbqt --log log.txt

-

-

Analyze the Results:

-

The output file (output.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

-

The log file (log.txt) will contain the binding affinity values for each pose.

-

Visualize the top-ranked poses in a molecular viewer like PyMOL or Chimera to analyze the interactions with the protein residues. A lower binding affinity score indicates a more favorable predicted binding.[2]

-

| Pose | Binding Affinity (kcal/mol) |

| 1 | -8.5 |

| 2 | -8.2 |

| 3 | -8.1 |

| A hypothetical table of docking results. |

Part III: Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a more dynamic and realistic view of the protein-ligand complex by simulating its movement over time in a physiological environment.[8]

Molecular Dynamics Workflow

Caption: The workflow for a molecular dynamics simulation.

Molecular Dynamics Protocol

Objective: To assess the stability of the docked protein-ligand complex and analyze its dynamic behavior.

Tools: GROMACS, a versatile and widely used package for MD simulations.

Step-by-Step Protocol:

-

Prepare the System:

-

Combine the coordinates of the prepared protein and the top-ranked docked ligand pose into a single PDB file.

-

Use GROMACS to create a simulation box and solvate the complex with water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

-

-

Generate the Topology:

-

Create a GROMACS topology file that describes the force field parameters for the protein (e.g., AMBER ff14SB) and the ligand (e.g., GAFF).

-

-

Energy Minimization:

-

Perform a steep descent energy minimization to relax the system and remove any steric clashes.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein backbone restrained.

-

NPT equilibration (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature and protein restraints.

-

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) with no restraints.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD suggests that the complex has reached equilibrium.[9]

-